molecular formula C26H27N5O3S B2686670 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 2034399-77-2

2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2686670
CAS RN: 2034399-77-2
M. Wt: 489.59
InChI Key: PSOFJPPZISFMFO-UHFFFAOYSA-N
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Description

2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N5O3S and its molecular weight is 489.59. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant in vitro antioxidant activity, highlighting their potential for therapeutic use in combating oxidative stress-related diseases. The study provides a foundation for the development of metal-based drugs utilizing pyrazole-acetamide frameworks (Chkirate et al., 2019).

Antimicrobial Applications

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their applicability as antimicrobial agents. This study underscores the potential of pyrazole-acetamide derivatives in developing new antibiotics to address the growing concern of antibiotic resistance (Darwish et al., 2014).

Antimalarial and COVID-19 Drug Applications

Fahim and Ismael (2021) investigated antimalarial sulfonamides with potential utility against COVID-19, illustrating the versatility of sulfonamide derivatives (related to the queried compound) in addressing global health challenges. The study highlights the compound's binding affinity to viral proteins, suggesting a new avenue for COVID-19 therapy development (Fahim & Ismael, 2021).

Antiglaucoma Activity

Research on pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide revealed their potential as inhibitors of carbonic anhydrase isoenzymes, suggesting applications in antiglaucoma therapies. This study demonstrates the therapeutic potential of pyrazole-acetamide derivatives in ophthalmology (Kasımoğulları et al., 2010).

Antitumor Activity

Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity. Some compounds exhibited effectiveness greater than the reference drug, doxorubicin, highlighting the antitumor potential of pyrazole-acetamide derivatives (Alqasoumi et al., 2009).

properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(3-methylanilino)pyrazol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-3-19-12-14-20(15-13-19)28-23(32)17-31-25(27)24(35(33,34)22-10-5-4-6-11-22)26(30-31)29-21-9-7-8-18(2)16-21/h4-16H,3,17,27H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOFJPPZISFMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide

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